Bienvenue dans la boutique en ligne BenchChem!

Allosecurinine

GABA receptor Neuropharmacology Receptor binding

Allosecurinine (Viroallosecurinine, CAS 1857-30-3) is a stereochemically distinct Securinega alkaloid with sub-μg/mL antibacterial potency (MIC 0.48 μg/mL against P. aeruginosa and S. aureus). Unlike securinine, it shows >20-fold weaker GABA receptor antagonism, enabling selective antibacterial research. Its scaffold supports derivatization to low-nM anticancer agents. Choose for target-specific assays—not a generic substitute. ≥98% HPLC-pure reference standard. For R&D only.

Molecular Formula C13H15NO2
Molecular Weight 217.268
CAS No. 1857-30-3; 884-68-4
Cat. No. B2590158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllosecurinine
CAS1857-30-3; 884-68-4
Molecular FormulaC13H15NO2
Molecular Weight217.268
Structural Identifiers
SMILESC1CCN2C(C1)C34CC2C=CC3=CC(=O)O4
InChIInChI=1S/C13H15NO2/c15-12-7-9-4-5-10-8-13(9,16-12)11-3-1-2-6-14(10)11/h4-5,7,10-11H,1-3,6,8H2/t10-,11+,13+/m1/s1
InChIKeySWZMSZQQJRKFBP-MDZLAQPJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Allosecurinine (CAS 1857-30-3; 884-68-4): A Securinega-Type Indolizidine Alkaloid with Distinct Stereochemistry and Differential Biological Selectivity


Allosecurinine is a tetracyclic Securinega-type alkaloid belonging to the indolizidine structural class, isolated from various Euphorbiaceae family plants including Phyllanthus glaucus, Margaritaria indica, and Securinega virosa [1][2]. As a stereoisomer of the major alkaloid securinine, allosecurinine exhibits distinct conformational features including a boat-like piperidine ring structure compared to the chair conformation of securinine, which results in significant divergence in receptor binding affinity and cellular activity profiles across multiple biological targets [3].

Why Securinine-Type Alkaloids Cannot Be Interchanged: Conformational and Pharmacological Divergence of Allosecurinine


Despite sharing the same molecular formula and gross tetracyclic architecture as securinine, allosecurinine cannot be considered a generic substitute due to fundamental differences in stereochemical configuration and ring conformation that translate into substantial, quantifiable differences in biological activity. Direct comparative studies reveal that allosecurinine displays >20-fold weaker GABA receptor antagonism (IC50 >1 mM vs. ~50 μM for securinine) [1] and markedly reduced cytotoxicity against HeLa cells (IC50 of securinine = 7.02 μg/mL; allosecurinine activity was reported as 'much lower') [2]. Conversely, the derivative series based on the allosecurinine scaffold achieves low nanomolar antiproliferative potency (IC50 ~121.4 nM) in prostate cancer models, demonstrating that scaffold modifications can invert the activity hierarchy [3]. These divergent activity profiles across distinct biological targets underscore the necessity for compound-specific selection rather than class-level interchangeability.

Quantitative Differentiation Evidence: Allosecurinine vs. Closest Analogs Across Key Biological Dimensions


Allosecurinine vs. Securinine: GABA Receptor Antagonism — A 20-Fold Difference in Potency

In a direct head-to-head comparison using rat brain membrane radioligand binding assays, allosecurinine exhibited an IC50 value greater than 1 mM for inhibition of [3H]GABA binding, whereas securinine demonstrated substantially higher potency with an IC50 of approximately 50 μM [1]. This represents a >20-fold difference in GABA receptor binding affinity between the two stereoisomers. Virosecurinine similarly showed weak activity (IC50 >1 mM), while dihydrosecurinine retained activity comparable to securinine [1]. The reference antagonist bicuculline was approximately 7-fold more potent than securinine in this assay system [1].

GABA receptor Neuropharmacology Receptor binding

Allosecurinine vs. Securinine: HeLa Cervical Cancer Cell Cytotoxicity — Securinine Dominates

In a direct comparative evaluation against HeLa human cervical cancer cells using MTT and real-time xCELLigence assays, securinine exhibited significant growth inhibition with an IC50 of 7.02 ± 0.52 μg/mL (32.3 μM), whereas the activity of allosecurinine was reported as 'much lower' [1]. The alkaloid fraction from P. glaucus showed intermediate potency with an IC50 of 25.46 ± 1.79 μg/mL [1]. The study authors explicitly noted that 'the cytotoxic properties of allosecurinine have not yet been evaluated' prior to this work, and the data confirmed allosecurinine's markedly inferior activity against this cell line [1].

Cytotoxicity Cervical cancer HeLa cells

Viroallosecurinine (CAS 1857-30-3) vs. Securinine: Antibacterial Activity — Cross-Study Potency Comparison

Viroallosecurinine, a naturally occurring stereoisomer closely related to allosecurinine, exhibits an MIC of 0.48 μg/mL against both Pseudomonas aeruginosa (Gram-negative) and Staphylococcus aureus (Gram-positive) [1]. In a separate study, securinine demonstrated an MIC of 0.500 mg/mL (500 μg/mL) against Escherichia coli [1]. Comparing these values across available literature indicates that viroallosecurinine is approximately 1,000-fold more potent against susceptible bacterial species than securinine's reported activity against E. coli, though caution is warranted as the bacterial species differ. Viroallosecurinine was further characterized as bactericidal with an MIC/MBC ratio <1 [1].

Antibacterial MIC Gram-positive Gram-negative

Allosecurinine Derivatives vs. Securinine: Nanomolar Antiproliferative Activity Against Prostate Cancer Cell Lines

A 2023 study synthesized 23 novel allosecurinine derivatives and evaluated their antiproliferative activity against nine cancer cell lines. The most potent derivatives exhibited IC50 values of approximately 121.4 nM against PC-3 and DU-145 prostate cancer cell lines, with activity mediated through PI3K/Akt/mTOR, NF-κB, MAPK, and JAK/STAT signaling pathways [1]. While this represents derivative activity rather than the parent compound, it establishes the allosecurinine scaffold as a viable starting point for synthetic optimization yielding low nanomolar anticancer agents. In comparison, the parent securinine compound has been reported with IC50 values in the low micromolar range against various cancer cell lines [2]. The study also demonstrated that derivative BA-3 induced mitochondrial pathway-mediated apoptosis with cell cycle blocking [1].

Prostate cancer Antiproliferative Derivative optimization

Differential Plant Distribution Patterns: Allosecurinine vs. Securinine — Implications for Natural Product Sourcing

Quantitative isolation studies from Securinega suffruticosa reveal tissue-specific differential accumulation: from the leaves, securinine is obtained as the major alkaloid with allosecurinine as a minor component, whereas from the roots, the pattern reverses with allosecurinine predominating and securinine present as the minor alkaloid [1]. This inverted distribution pattern across plant tissues has practical implications for natural product sourcing and extraction yields. Additionally, allosecurinine has been identified in Margaritaria indica and M. discoidea, while securinine is more widely distributed across the Euphorbiaceae family [2][3].

Natural product distribution Phytochemistry Plant tissue specificity

Conformational Distinctions: Boat vs. Chair Piperidine Ring Conformation — Structural Basis for Differential Activity

Spectroscopic and computational analyses reveal that the piperidine rings of securinine and virosecurinine adopt chair conformations, whereas allosecurinine and viroallosecurinine adopt more boat-like structures [1]. This conformational divergence arises from stereochemical differences in the tetracyclic framework and results in altered relative ordering of C10, C8, and C9 carbon signals in NMR spectra [1]. While direct quantitative activity differences attributable solely to conformation are not isolated from other structural variables, this conformational distinction provides a structural rationale for the observed differences in receptor binding and cellular activity between the securinine and allosecurinine stereochemical series.

Stereochemistry Conformational analysis Structure-activity relationship

Evidence-Based Application Scenarios for Allosecurinine and Viroallosecurinine Procurement


Antibacterial Discovery Programs Targeting Gram-Positive and Gram-Negative Pathogens

Viroallosecurinine (CAS 1857-30-3) is the preferred procurement choice for antibacterial screening initiatives, supported by its sub-μg/mL MIC (0.48 μg/mL) against both Pseudomonas aeruginosa and Staphylococcus aureus and its bactericidal profile (MIC/MBC ratio <1). This potency positions it as a promising natural product lead for antibiotic development, particularly given the >1,000-fold potency advantage observed over securinine in cross-study comparisons [1]. Researchers should note that this activity is specific to viroallosecurinine; the parent allosecurinine scaffold has not been characterized for comparable antibacterial potency.

Medicinal Chemistry Optimization for Low Nanomolar Anticancer Agents

The allosecurinine scaffold supports synthetic derivatization yielding compounds with low nanomolar antiproliferative activity (~121.4 nM) against prostate cancer cell lines PC-3 and DU-145, mediated through multiple signaling pathways (PI3K/Akt/mTOR, NF-κB, MAPK, JAK/STAT) . This evidence positions allosecurinine as a viable starting scaffold for medicinal chemistry programs developing novel anticancer agents, with established synthetic accessibility and demonstrated capacity for potency enhancement through structural modification .

Natural Product Isolation and Phytochemical Reference Standard Applications

For phytochemical investigations of Securinega suffruticosa, allosecurinine should be sourced from root tissue where it predominates, while securinine should be isolated from leaf tissue . This tissue-specific distribution pattern has direct implications for extraction optimization and yield calculations. Additionally, allosecurinine serves as an authentic reference standard for dereplication studies in Euphorbiaceae plant species including Phyllanthus glaucus, Margaritaria indica, and M. discoidea [1].

Selectivity Studies in GABA Receptor Pharmacology — Negative Control Applications

Due to its >20-fold weaker GABA receptor binding affinity (IC50 >1 mM) compared to securinine (~50 μM), allosecurinine serves as an appropriate negative control or selectivity probe in experiments designed to validate GABA receptor-mediated mechanisms . This weak activity profile makes allosecurinine particularly valuable for distinguishing GABA-dependent from GABA-independent effects in complex biological systems where securinine-type alkaloids are being evaluated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Allosecurinine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.